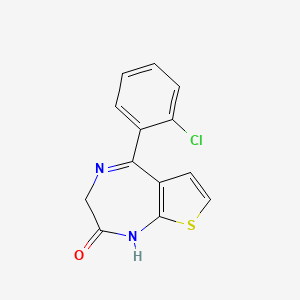![molecular formula C23H30Cl2FN7O B1496828 3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B1496828.png)
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride, also known as Gandotinib, is a selective inhibitor of Janus kinase 2 (JAK2). It has been studied for its potential therapeutic effects in treating myeloproliferative neoplasms, such as polycythemia vera, essential thrombocythemia, and myelofibrosis. These conditions are often characterized by the JAK2 V617F mutation, which leads to the constitutive activation of JAK2 signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. The key steps typically involve:
Formation of the imidazo[1,2-b]pyridazine core: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization: Introduction of various substituents, such as the 4-chloro-2-fluorobenzyl group and the morpholinomethyl group, through nucleophilic substitution and other reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study JAK2 signaling pathways.
Biology: Investigated for its effects on cellular proliferation and apoptosis in JAK2 V617F-positive cells.
Medicine: Explored as a potential therapeutic agent for myeloproliferative neoplasms, showing efficacy in reducing tumor burden and inhibiting JAK2 signaling .
Mechanism of Action
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride exerts its effects by selectively inhibiting the JAK2 V617F mutant kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as STAT5, which are involved in cell proliferation and survival. By blocking this pathway, this compound reduces the growth and survival of JAK2 V617F-positive cells .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor with similar applications.
Momelotinib: Targets JAK1 and JAK2, used in myelofibrosis treatment
Uniqueness
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride is unique in its high selectivity for the JAK2 V617F mutant, which allows for targeted inhibition with minimal effects on wild-type JAK2. This selectivity reduces the risk of adverse effects associated with the inhibition of normal JAK2 function .
Properties
Molecular Formula |
C23H30Cl2FN7O |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride |
InChI |
InChI=1S/C23H29ClFN7O.ClH/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25;/h3-4,11-12,14,21,28-29H,5-10,13H2,1-2H3,(H,27,30);1H |
InChI Key |
JRKCRRLGELERCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)
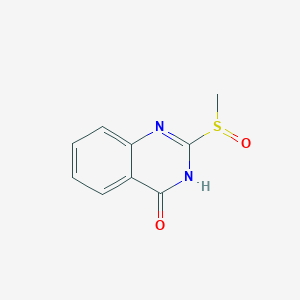
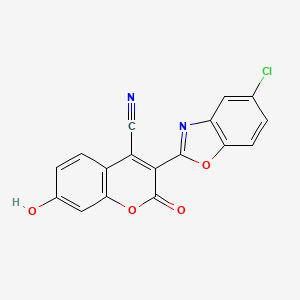
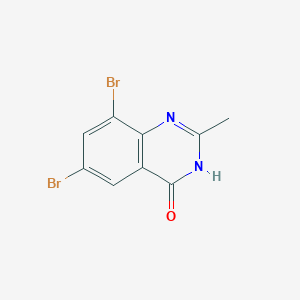
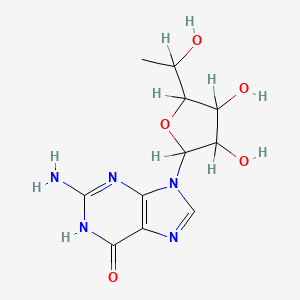

![1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1496756.png)
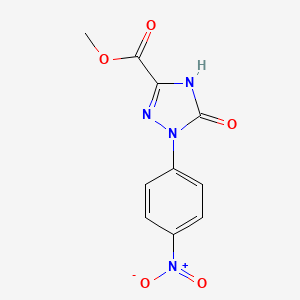
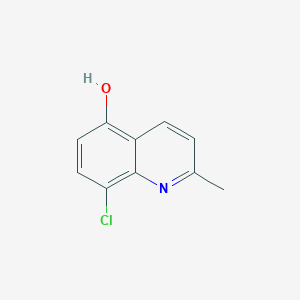
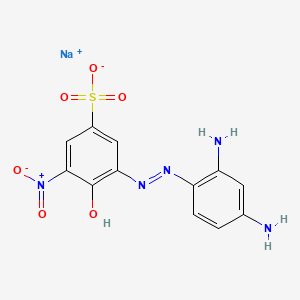
![disodium;6-[[4-[acetyl(cyclohexyl)amino]phenyl]diazenyl]-4-benzamido-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B1496770.png)
![Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate](/img/structure/B1496771.png)
![4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol](/img/structure/B1496772.png)
